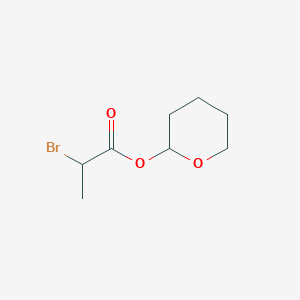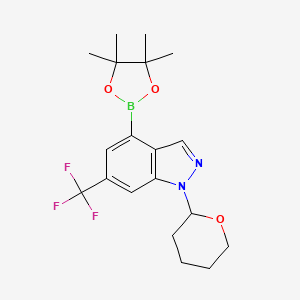![molecular formula C11H10O3S B13925134 Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their diverse biological and chemical properties. This particular compound has a molecular formula of C11H10O3S and a molecular weight of 222.26 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate typically involves the Gewald reaction, which is a well-known method for synthesizing thiophene derivatives. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions usually include the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis could be potential methods for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 6-oxo-benzo[b]thiophene-5-carboxylate.
Reduction: Formation of ethyl 6-hydroxybenzo[b]thiophene-5-methanol.
Substitution: Formation of various substituted benzo[b]thiophene derivatives.
Applications De Recherche Scientifique
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate: Similar structure but with the hydroxyl group at the 7-position.
Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate: Contains a methyl group and a tetrahydrobenzo ring.
Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate: Contains a bromophenyl group.
Uniqueness
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 6-position and carboxylate ester at the 5-position make it a valuable intermediate for further functionalization and application in various fields .
Propriétés
Formule moléculaire |
C11H10O3S |
|---|---|
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
ethyl 6-hydroxy-1-benzothiophene-5-carboxylate |
InChI |
InChI=1S/C11H10O3S/c1-2-14-11(13)8-5-7-3-4-15-10(7)6-9(8)12/h3-6,12H,2H2,1H3 |
Clé InChI |
KAWDOGFORWXWKG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C2C(=C1)C=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


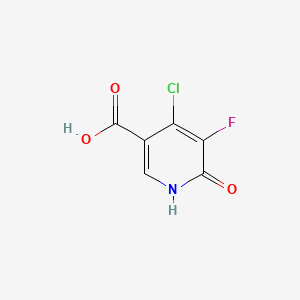
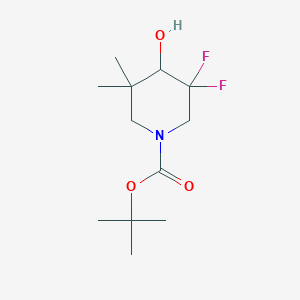
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925079.png)
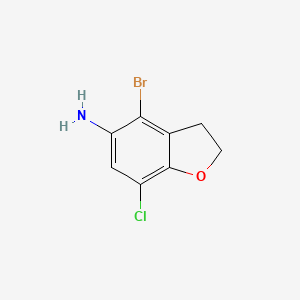
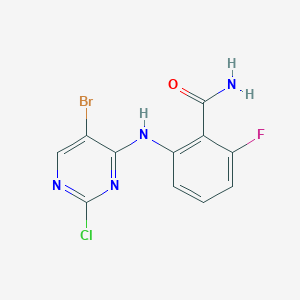
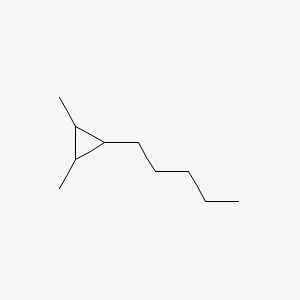
![4'-Fluoro-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13925095.png)
![2-Amino-7,7-dimethyl-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B13925098.png)
![6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B13925104.png)
![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)
![1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B13925116.png)
